(2S)-N-[(2R)-1-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide (2S)-N-[(2R)-1-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 120287-83-4
VCID: VC0049994
InChI: InChI=1S/C74H96ClN17O14/c1-41(2)33-57(87-63(96)53(76)16-9-10-30-82-74(80)106)65(98)86-56(18-11-31-81-73(78)79)70(103)91-32-12-19-62(91)68(101)84-42(3)69(102)92(71(104)59(85-43(4)94)37-46-20-25-47-13-5-6-14-48(47)34-46)72(105)60(36-45-23-28-51(95)29-24-45)89-67(100)61(40-93)90-66(99)58(38-49-39-83-55-17-8-7-15-52(49)55)88-64(97)54(77)35-44-21-26-50(75)27-22-44/h5-8,13-15,17,20-29,34,39,41-42,53-54,56-62,83,93,95H,9-12,16,18-19,30-33,35-38,40,76-77H2,1-4H3,(H,84,101)(H,85,94)(H,86,98)(H,87,96)(H,88,97)(H,89,100)(H,90,99)(H4,78,79,81)(H3,80,82,106)/t42-,53-,54-,56+,57+,58-,59-,60+,61+,62+/m1/s1
SMILES: CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NC(=O)C(CCCCNC(=O)N)N
Molecular Formula: C74H96ClN17O14
Molecular Weight: 1483.1 g/mol

(2S)-N-[(2R)-1-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide

CAS No.: 120287-83-4

Main Products

VCID: VC0049994

Molecular Formula: C74H96ClN17O14

Molecular Weight: 1483.1 g/mol

(2S)-N-[(2R)-1-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide - 120287-83-4

CAS No. 120287-83-4
Product Name (2S)-N-[(2R)-1-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide
Molecular Formula C74H96ClN17O14
Molecular Weight 1483.1 g/mol
IUPAC Name (2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C74H96ClN17O14/c1-41(2)33-57(87-63(96)53(76)16-9-10-30-82-74(80)106)65(98)86-56(18-11-31-81-73(78)79)70(103)91-32-12-19-62(91)68(101)84-42(3)69(102)92(71(104)59(85-43(4)94)37-46-20-25-47-13-5-6-14-48(47)34-46)72(105)60(36-45-23-28-51(95)29-24-45)89-67(100)61(40-93)90-66(99)58(38-49-39-83-55-17-8-7-15-52(49)55)88-64(97)54(77)35-44-21-26-50(75)27-22-44/h5-8,13-15,17,20-29,34,39,41-42,53-54,56-62,83,93,95H,9-12,16,18-19,30-33,35-38,40,76-77H2,1-4H3,(H,84,101)(H,85,94)(H,86,98)(H,87,96)(H,88,97)(H,89,100)(H,90,99)(H4,78,79,81)(H3,80,82,106)/t42-,53-,54-,56+,57+,58-,59-,60+,61+,62+/m1/s1
Standard InChIKey YRIHQDGDADHDII-YPGJXLFCSA-N
Isomeric SMILES C[C@H](C(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)C(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)N)N
SMILES CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NC(=O)C(CCCCNC(=O)N)N
Canonical SMILES CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NC(=O)C(CCCCNC(=O)N)N
Sequence XXWSYXLRPA
Synonyms GnRH, N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Arg(5)-Glu(6)-AlaNH2(10)-NH2(10)-
LHRH, N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Arg(5)-Glu(6)-AlaNH2(10)-
LHRH, N-Ac-2-naphthyl-Ala(1) 4-chloro-Phe(2)-3-pyridyl-Ala(3)-Arg(5)-Glu(6)-AlaNH2(10)-
LHRH, N-acetyl 2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-3-pyridylalanyl(3)-arginyl(5)-glutamyl(6)-alaninamide(10)-
Nal-Glu-GnRH
Nal-Glu-GnRHant
NalGlu peptide
PubChem Compound 16131015
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator